Methyl 2-amino-3-(4-(methylthio)phenyl)propanoate
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Overview
Description
Methyl 2-amino-3-(4-(methylthio)phenyl)propanoate is an organic compound with a complex structure that includes an amino group, a methylthio group, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(4-(methylthio)phenyl)propanoate typically involves the reaction of 4-(methylthio)benzaldehyde with glycine methyl ester in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve several steps, including condensation, reduction, and esterification .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product. Safety measures and quality control are essential to ensure the consistency and reliability of the industrial process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(4-(methylthio)phenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides and sulfones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chloromethane are commonly employed
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Halogenated aromatic compounds
Scientific Research Applications
Methyl 2-amino-3-(4-(methylthio)phenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(4-(methylthio)phenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate
- Ethyl 2-amino-3-hydroxy-3-[4-(methylsulfonyl)phenyl]propanoate
- 2-Methyl-4-(methylthio)phenyl derivatives
Uniqueness
Methyl 2-amino-3-(4-(methylthio)phenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H15NO2S |
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Molecular Weight |
225.31 g/mol |
IUPAC Name |
methyl 2-amino-3-(4-methylsulfanylphenyl)propanoate |
InChI |
InChI=1S/C11H15NO2S/c1-14-11(13)10(12)7-8-3-5-9(15-2)6-4-8/h3-6,10H,7,12H2,1-2H3 |
InChI Key |
UZLXOTIXUSYGJX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)SC)N |
Origin of Product |
United States |
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